molecular formula C23H23N5O2 B12274487 7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12274487
M. Wt: 401.5 g/mol
InChI Key: KAHHIXXBOWIPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Derivative: The initial step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring.

    Piperidine Introduction: The quinoxaline derivative is then reacted with piperidine under suitable conditions to introduce the piperidine moiety.

    Quinazolinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone ring, followed by methoxylation to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline or quinazolinone rings.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological activities.

Scientific Research Applications

7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors.

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate, which have antimicrobial properties.

Uniqueness

7-Methoxy-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of quinoxaline and quinazolinone moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

7-methoxy-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C23H23N5O2/c1-30-17-6-7-18-21(12-17)25-15-28(23(18)29)14-16-8-10-27(11-9-16)22-13-24-19-4-2-3-5-20(19)26-22/h2-7,12-13,15-16H,8-11,14H2,1H3

InChI Key

KAHHIXXBOWIPKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.